

Application Notes and Protocols for Single-Molecule Localization Microscopy with Cy3B

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Compound of Interest

Compound Name: Cy3B

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These application notes provide a comprehensive guide to utilizing the cyanine dye **Cy3B** in Single-Molecule Localization Microscopy (SMLM), with a primary focus on direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document outlines the photophysical properties of **Cy3B**, detailed experimental protocols, and key considerations for achieving high-quality super-resolution imaging.

Introduction to Cy3B in SMLM

Cy3B is a bright and photostable carbocyanine dye that has proven to be a valuable tool for SMLM techniques. Its robust photoswitching characteristics in the presence of a reducing agent make it particularly well-suited for dSTORM, enabling the visualization of cellular structures with a resolution far beyond the diffraction limit of light.^[1] In dSTORM, individual fluorophores are induced to cycle between a fluorescent "on" state and a dark "off" state, allowing for their precise localization. **Cy3B**'s high photon output per switching event is a key attribute, as this directly contributes to higher localization precision.^{[2][3]}

For multicolor dSTORM imaging, **Cy3B** is often paired with other fluorophores like Alexa Fluor 647, allowing for the simultaneous visualization of multiple targets within a cell.^[1] The selection of appropriate imaging buffers is critical to optimize the blinking kinetics of **Cy3B** for SMLM.

Photophysical Properties of Cy3B for dSTORM

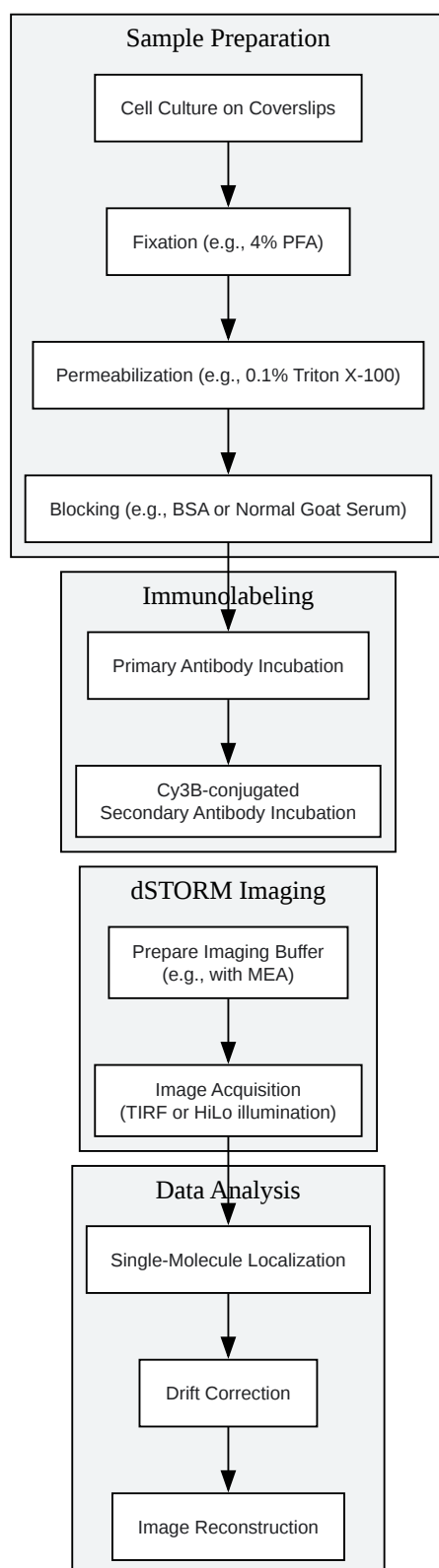
The performance of a fluorophore in dSTORM is determined by several key photophysical parameters. A desirable fluorophore for dSTORM should exhibit a high photon count per switching event, a low on-off duty cycle (the fraction of time the dye spends in the "on" state), and a high number of switching cycles before photobleaching.^{[2][3]}

Fluorophore	Excitation Wavelength (nm)	Photons per Switching Event	On/Off Duty Cycle	Survival Fraction	Number of Switching Cycles
Cy3B	561	~1,200	~0.001	~0.5	~150
Alexa Fluor 647	647	~5,000	~0.0005	~0.7	~400
Atto 655	647	~660	~0.001	~0.6	~200
Cy5.5	647	~2,500	~0.007	~0.4	~100

Data in this table is compiled from various sources and should be considered as approximate values, as performance can vary with experimental conditions.

Experimental Workflow for dSTORM Imaging with Cy3B

The following diagram outlines the major steps involved in a typical dSTORM experiment, from sample preparation to final image reconstruction.



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Caption: A generalized workflow for a dSTORM experiment using **Cy3B**.

Detailed Protocols

Protocol 1: Immunofluorescence Staining for dSTORM with Cy3B

This protocol details the steps for immunolabeling cellular targets for dSTORM imaging.

Materials:

- Cells grown on high-precision glass coverslips (#1.5H)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
- Primary antibody (specific to the target of interest)
- **Cy3B**-conjugated secondary antibody
- Quenching Buffer: 100 mM NH₄Cl in PBS (optional)

Procedure:

- Cell Culture: Culture cells on high-precision glass coverslips to an appropriate confluency.
- Washing: Gently wash the cells three times with pre-warmed PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- (Optional) Quenching: To reduce autofluorescence from aldehydes, incubate the cells in Quenching Buffer for 10 minutes at room temperature.

- **Permeabilization:** Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- **Blocking:** Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions or previously optimized concentrations. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with Blocking Buffer for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the **Cy3B**-conjugated secondary antibody in Blocking Buffer. A typical starting concentration is 1-5 µg/mL. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells extensively with PBS (at least five times for 5 minutes each) to remove unbound antibodies.
- **Storage:** The sample is now ready for imaging. If not imaging immediately, store the sample in PBS at 4°C, protected from light.

Protocol 2: dSTORM Imaging Buffer Preparation and Image Acquisition

The composition of the imaging buffer is critical for inducing the photoswitching of **Cy3B**. Thiol-containing buffers are commonly used for dSTORM with cyanine dyes.

Materials:

- PBS (pH 7.4)
- Glucose
- Glucose Oxidase
- Catalase

- β -mercaptoethylamine (MEA)
- Distilled water

Imaging Buffer Recipe (prepare fresh before imaging):

- Prepare a stock solution of 1 M MEA in distilled water. Adjust the pH to ~7.5 with NaOH.
- Prepare a GLOX solution:
 - Dissolve 10 mg of glucose oxidase in 200 μ L of PBS.
 - Dissolve 2 mg of catalase in 200 μ L of PBS.
 - Mix the glucose oxidase and catalase solutions.
- Prepare the final imaging buffer:
 - To 1 mL of PBS, add 100 μ L of 1 M MEA stock solution (final concentration 100 mM).
 - Add 100 μ L of 20% (w/v) glucose solution (final concentration 2%).
 - Add 10 μ L of the GLOX solution.

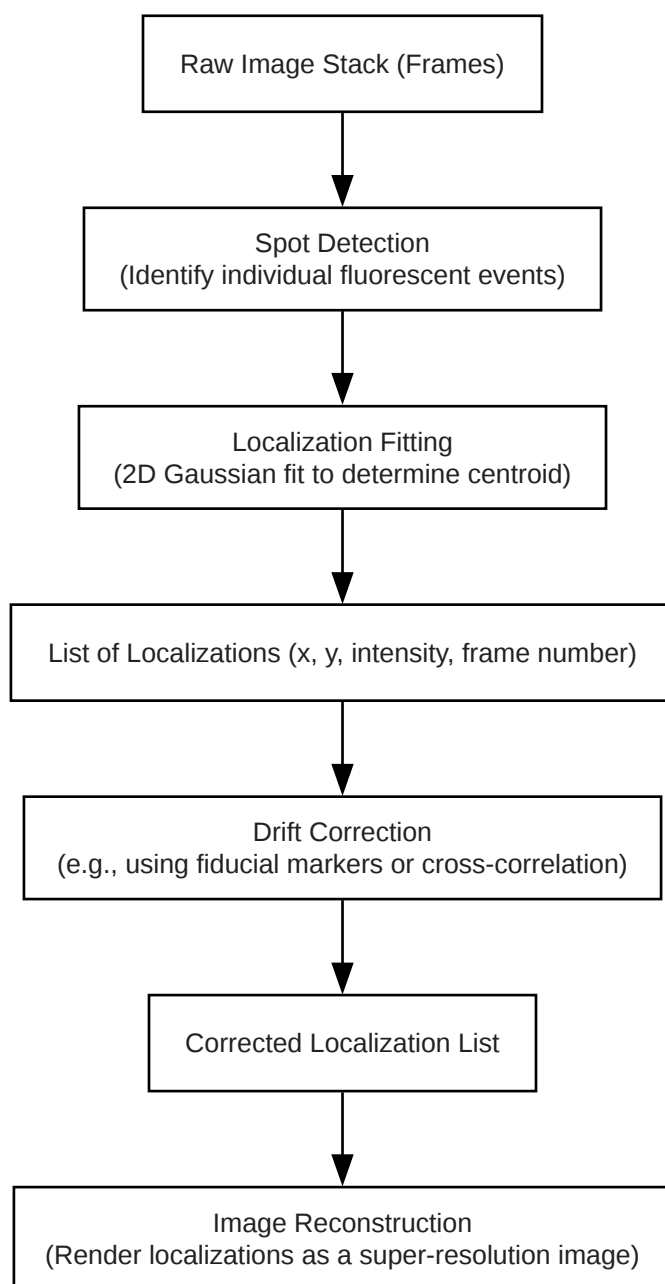
Image Acquisition:

- Mount the coverslip with the labeled cells onto the microscope.
- Add the freshly prepared dSTORM imaging buffer to the sample.
- Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HiLo) illumination to minimize background fluorescence.
- Excite the **Cy3B** fluorophores with a 561 nm laser at a high power density to induce photoswitching.
- Acquire a time series of images (typically 10,000 to 40,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time is typically between 20-50 milliseconds.[\[2\]](#)

- If the blinking rate decreases over time, a low-power 405 nm laser can be used to reactivate the fluorophores.^[1]

Data Analysis and Image Reconstruction

The raw image series from a dSTORM experiment consists of thousands of frames, each containing a sparse set of fluorescent molecules.



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Caption: The data analysis pipeline for dSTORM image reconstruction.

Specialized software packages such as ThunderSTORM (an ImageJ plugin), rapidSTORM, or commercial software are used to perform the following steps:

- **Localization of Single Molecules:** Each fluorescent spot in every frame is fitted with a 2D Gaussian function to determine its precise center coordinates.
- **Drift Correction:** Sample drift during the long acquisition times is a common issue and must be corrected to avoid blurring the final image. This can be done using fiducial markers or by cross-correlation of the localization data.
- **Image Reconstruction:** The final super-resolution image is generated by plotting all the localized molecular positions.

Conclusion

Cy3B is a versatile and reliable fluorophore for SMLM, particularly for dSTORM applications. Its favorable photophysical properties, including high photon yield and robust photoswitching, enable high-quality super-resolution imaging of subcellular structures. By following the detailed protocols for immunolabeling, imaging buffer preparation, and data acquisition outlined in these application notes, researchers can effectively utilize **Cy3B** to push the boundaries of biological imaging and gain deeper insights into the nanoscale organization of cellular components.

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